molecular formula C16H17FN2O3 B5882390 N-(2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)urea

N-(2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)urea

Cat. No.: B5882390
M. Wt: 304.32 g/mol
InChI Key: JGMCRRFCNURZAB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N’-(4-fluorobenzyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 2,5-dimethoxyphenyl group and a 4-fluorobenzyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N’-(4-fluorobenzyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 4-fluorobenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

Industrial production of N-(2,5-dimethoxyphenyl)-N’-(4-fluorobenzyl)urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems. Purification steps, including recrystallization and chromatography, are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N’-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N’-(4-fluorobenzyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in biological or medicinal research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-N’-(4-chlorobenzyl)urea
  • N-(2,5-dimethoxyphenyl)-N’-(4-methylbenzyl)urea
  • N-(2,5-dimethoxyphenyl)-N’-(4-nitrobenzyl)urea

Uniqueness

N-(2,5-dimethoxyphenyl)-N’-(4-fluorobenzyl)urea is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-21-13-7-8-15(22-2)14(9-13)19-16(20)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMCRRFCNURZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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